molecular formula C19H18N4O2S B2823609 (E)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1207061-59-3

(E)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2823609
CAS RN: 1207061-59-3
M. Wt: 366.44
InChI Key: APFKZXOTDXVFHF-VMPITWQZSA-N
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Description

(E)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H18N4O2S and its molecular weight is 366.44. The purity is usually 95%.
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Scientific Research Applications

Chemical and Pharmaceutical Research

(E)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is mentioned in the context of chemical and pharmaceutical research, particularly in the development of compounds with potential therapeutic applications. For instance, studies have explored the synthesis and biological activity of novel furan/thiophene and piperazine-containing compounds, highlighting their potential as fungicides, herbicides, and anticancer agents. Such compounds show in vitro and in vivo activity against various plant fungi and cancers (Wang et al., 2015), (Kumar et al., 2013).

Antipsychotic and Antihistaminic Research

Research in the area of antipsychotic and antihistaminic agents has also incorporated compounds with structures similar to (E)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. These studies focus on the development of compounds with high affinity for serotonin and dopamine receptors, highlighting their potential use in treating psychiatric disorders (Scott et al., 1995), (Gyoten et al., 2003).

Antiplasmodial and Anti-Inflammatory Research

Compounds structurally related to this molecule have been studied for their antiplasmodial activity, showing potential in targeting Plasmodium falciparum, the parasite responsible for malaria. Additionally, their anti-inflammatory properties have been explored, indicating potential therapeutic applications in this area (Martyn et al., 2010), (Refaat et al., 2007).

properties

IUPAC Name

(E)-1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c24-19(8-5-15-3-2-14-26-15)23-11-9-22(10-12-23)18-7-6-16(20-21-18)17-4-1-13-25-17/h1-8,13-14H,9-12H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFKZXOTDXVFHF-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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